molecular formula C25H20N4Na2O10S3 B167841 Acid Violet 5 CAS No. 10130-48-0

Acid Violet 5

Cat. No. B167841
CAS RN: 10130-48-0
M. Wt: 678.6 g/mol
InChI Key: RHEGITQOJDSUSE-UHFFFAOYSA-L
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Description

Acid Violet 5 is a very dark red to black powder . It belongs to the Single azo class . The empirical formula of Acid Violet 5 is C25H20N4Na2O10S3 . It has a molecular weight of 678.62 . The CAS Number of Acid Violet 5 is 10130-48-0 .


Synthesis Analysis

The manufacturing method of Acid Violet 5 involves the diazotization of N-(4-aminophenyl)acetamide and coupling with 4-Hydroxy-5-(phenylsulfonamido)naphthalene-2,7-disulfonic acid .


Molecular Structure Analysis

The molecular structure of Acid Violet 5 is represented by the empirical formula C25H20N4Na2O10S3 . The SMILES string representation is [Na+].[Na+].CC(=O)Nc1ccc(cc1)\N=N\c2c(O)c3c(NS(=O)(=O)c4ccc©cc4)cc(cc3cc2S([O-])(=O)=O)S([O-])(=O)=O .


Physical And Chemical Properties Analysis

Acid Violet 5 is a very dark red to black powder . It has a molecular weight of 678.62 . The dye content is approximately 80% . It has a wavelength of 524 - 530 nm with an extinction coefficient of ≥18000 and a wavelength of 305 - 311 nm with an extinction coefficient of ≥8500 .

Scientific Research Applications

Adsorption and Removal Studies

Acid Violet 5 and related dyes, such as Crystal Violet, are studied extensively in environmental management and waste treatment. One study highlighted the adsorption of Crystal Violet on raw and acid-treated montmorillonite, K10, in aqueous suspension, demonstrating its potential for removing hazardous dyes from solutions (Sarma, Gupta, & Bhattacharyya, 2016). Similarly, another study investigated the effective removal of Crystal Violet dye using magnetic nanostructures based on functionalized polymers, highlighting the use of advanced materials for dye adsorption and removal (Ganea, Nan, Baciu, & Turcu, 2021).

Bioremediation and Environmental Toxicology

In the field of bioremediation, Acid Violet 5's degradation products and their mutagenic properties were studied, providing insights into environmental toxicology and the potential risks associated with dye degradation (Mansour et al., 2009). Another study utilized Pseudomonas putida for the bioremoval of dyes, demonstrating the microbe's efficiency in removing dyes from aqueous solutions, which has significant implications for water treatment processes (Arunarani et al., 2013).

Photocatalytic Degradation

Research on photocatalytic degradation of dyes like Crystal Violet using Ag-doped TiO2 under UV and simulated solar light sheds light on advanced methods for breaking down hazardous dyes in water, thus mitigating environmental pollution (Sahoo, Gupta, & Pal, 2005).

Dyeing Properties and Industrial Applications

The structure and dyeing properties of some anthraquinone violet acid dyes, including those similar to Acid Violet 5, were analyzed to understand their application in industrial dyeing processes, providing valuable information for textile and other related industries (Zhang, Hou, & Tan, 1997).

Medical and Biological Research

In medical research, the use of related compounds for fluorescence detection in cancer diagnostics was explored, such as the inhalation of 5-aminolevulinic acid for detecting early-stage lung cancer, indicating the potential of certain violet dyes in medical imaging and diagnostics (Baumgartner et al., 1996).

properties

IUPAC Name

disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O10S3.2Na/c1-14-3-9-19(10-4-14)40(32,33)29-21-13-20(41(34,35)36)11-16-12-22(42(37,38)39)24(25(31)23(16)21)28-27-18-7-5-17(6-8-18)26-15(2)30;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEGITQOJDSUSE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4Na2O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Violet 5

CAS RN

10130-48-0
Record name C.I. Acid Violet 5, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
MM Ahmed - Portugaliae Electrochimica Acta, 2008 - peacta.org
Electrochemical oxidation of some dyes making wastewater assisted by transition metal (Co, Cu) modified kaolin in an electrolytic cell with graphite plates as electrodes was investigated…
Number of citations: 7 peacta.org
A Szyguła, E Guibal, M Ruiz, AM Sastre - Colloids and Surfaces A …, 2008 - Elsevier
… much more time than Reactive Black 5 or Acid Violet 5 for settling out. The number of … and protonated amine groups only in the case of Acid Violet 5. For Reactive Black 5 and Acid Black …
Number of citations: 190 www.sciencedirect.com
H KATO - The Journal of Sericultural Science of Japan, 1982 - jstage.jst.go.jp
酸性染料 Acid Violet 5B を用いて, 天蚕糸の染着挙動を家蚕糸と比較しながら検討した. 染料モデルとしての塩酸の吸着量は, 家蚕糸では塩基性アミノ酸の量とほぼ当量であるのに対して, 天蚕糸へ…
Number of citations: 1 www.jstage.jst.go.jp
MA SAMADI, M SEHATI - 2014 - sid.ir
ADSORPTION OF ANIONIC DYE ACID VIOLET 5 (AV-5) ON RAW OR NON-MODIFIED ZEOLITE (NMZ) AND SURFACTANT-MODIFIED ZEOLITE (SMZ) ADSORBENTS WAS …
Number of citations: 0 www.sid.ir
M Chen, D Moir, FM Benoit, C Kubwabo - Journal of chromatography A, 1998 - Elsevier
… The ES-MS of the major fractions of two dyes, Acid Red 106 and Acid Violet 5, provided … In the case of Acid Red 106 (observed 607; authentic 621) and Acid Violet 5 (observed 664; …
Number of citations: 40 www.sciencedirect.com
K Byrappa, AK Subramani, S Ananda, KML Rai… - Journal of Materials …, 2006 - Springer
Zinc oxide photocatalyst was impregnated onto the activated carbon under mild hydrothermal conditions (T=150C, P = 20–30 bars) to form a ZnO:AC composite material. The ZnO:AC …
Number of citations: 98 link.springer.com
D Moir, S Masson, I Chu - Environmental Toxicology and …, 2001 - Wiley Online Library
… acid violet 5 are identical except for a para-acetamido group on the phenyl ring in desmethyl acid violet 5… rate of reduction of desmethyl acid violet 5 compared with desmethyl acid red …
Number of citations: 43 setac.onlinelibrary.wiley.com
Y Lu, DR Phillips, L Lu, IR Hardin - Journal of Chromatography A, 2008 - Elsevier
… ostreatus in the first day is similar to Acid Violet 5. The retention time of 5.2 min was assigned to Acid Orange 8 whose maximum absorption is at 552 nm. After 1 day treatment with …
Number of citations: 25 www.sciencedirect.com
HR Hadfield, H Seaman - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
… CI Acid Red 17 CI Acid Red 52 CI Acid Red 57 CI Acid Red 80 CI Acid Violet 7 CI Acid Violet 5 CI Acid Violet 1 CI Acid Violet 43 CI Acid Blue 13 CI Acid Blue 47 CI Acid Blue 67 CI Acid …
Number of citations: 3 onlinelibrary.wiley.com
JL Hartwell - 2000 - books.google.com
Six cumulative indexes for PHS Publication No. 149, Survey of Compounds Which Have Been Tested for Carcinogenic Activity, have been previously published. The 1970-1971 and the …
Number of citations: 456 books.google.com

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